Home > Products > Screening Compounds P106512 > N-hydroxy-9-oxo-9-phenylnonanamide
N-hydroxy-9-oxo-9-phenylnonanamide -

N-hydroxy-9-oxo-9-phenylnonanamide

Catalog Number: EVT-10983752
CAS Number:
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-hydroxy-9-oxo-9-phenylnonanamide is a compound characterized as a hydroxamic acid derivative, which is notable for its potential applications in medicinal chemistry, particularly in the inhibition of histone deacetylases. Hydroxamic acids are recognized for their ability to chelate metal ions, making them valuable in various biochemical processes.

Source

The compound can be synthesized through several methodologies that involve the modification of phenyl and nonanamide structures. Its relevance in research has been highlighted in studies focusing on cancer treatment and the modulation of gene expression.

Classification

N-hydroxy-9-oxo-9-phenylnonanamide falls under the category of hydroxamic acids. Hydroxamic acids are organic compounds containing a hydroxylamine functional group attached to a carbonyl. This class of compounds is primarily recognized for their role as enzyme inhibitors, particularly in the context of histone deacetylase inhibition.

Synthesis Analysis

Methods

The synthesis of N-hydroxy-9-oxo-9-phenylnonanamide can be achieved through various synthetic routes. One common approach involves the reaction of an appropriate amide with hydroxylamine under acidic or basic conditions. The following steps outline a typical synthesis pathway:

  1. Formation of the Amide: The initial step often involves the reaction of a carboxylic acid with an amine to form an amide.
  2. Hydroxylamine Reaction: The formed amide is then treated with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to yield the hydroxamic acid derivative.
  3. Purification: The product can be purified through recrystallization or chromatography techniques.

Technical details regarding specific reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process and ensuring high purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of N-hydroxy-9-oxo-9-phenylnonanamide features a hydroxamic acid functional group (-C(=O)N(OH)R) linked to a phenyl ring and a nonanamide backbone. The structural formula can be represented as follows:

C16H23N2O2\text{C}_{16}\text{H}_{23}\text{N}_{2}\text{O}_{2}

Data

Key data about its molecular structure include:

  • Molecular Weight: Approximately 275.37 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

N-hydroxy-9-oxo-9-phenylnonanamide can participate in various chemical reactions typical of hydroxamic acids:

  1. Metal Ion Chelation: The hydroxamic acid moiety can chelate transition metal ions, which is significant in biological systems.
  2. Enzyme Inhibition: It acts as an inhibitor for histone deacetylases, impacting gene expression and cellular processes associated with cancer progression.

Technical details regarding these reactions often involve kinetic studies and binding affinity assessments to understand their efficacy as inhibitors .

Mechanism of Action

Process

The mechanism by which N-hydroxy-9-oxo-9-phenylnonanamide exerts its biological effects primarily involves its interaction with histone deacetylases. By binding to the active site of these enzymes, it prevents the removal of acetyl groups from histones, leading to increased acetylation levels. This results in altered chromatin structure and enhanced transcriptional activity for certain genes associated with tumor suppression.

Data

Research indicates that compounds within this class exhibit varying degrees of selectivity towards different histone deacetylase isoforms, which can influence their therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis if not properly handled.

Relevant data on solubility and reactivity are essential for handling and application purposes in laboratory settings.

Applications

Scientific Uses

N-hydroxy-9-oxo-9-phenylnonanamide has significant applications in:

  1. Cancer Research: As a histone deacetylase inhibitor, it is studied for its potential to reverse epigenetic modifications associated with cancer.
  2. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting epigenetic regulation.
  3. Biochemical Studies: Utilized in studies exploring gene expression modulation and cellular differentiation processes.
Molecular Target Identification and Validation of N-hydroxy-9-oxo-9-phenylnonanamide

N-hydroxy-9-oxo-9-phenylnonanamide (Chemical Abstract Service Registry Number pending, PubChem CID: 11139963) is a hydroxamate-containing compound with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol [1]. Its structural features—including a hydrophobic phenylnonanamide chain, a ketone group, and a zinc-binding hydroxamate moiety—suggest potential interactions with metalloenzymes involved in critical cellular processes. This section details the methodologies and evidence for identifying and validating its molecular targets, adhering strictly to the exclusion of clinical or safety-related data.

Approaches to Target Identification

The identification of molecular targets for this compound employs a combination of computational, biochemical, and genetic strategies:

  • Computational Structure-Activity Relationship Analysis: The hydroxamate group (N−OH−C=O) serves as a potent zinc-binding pharmacophore, analogous to validated inhibitors of metalloenzymes like histone deacetylases (HDACs) or matrix metalloproteinases. Molecular docking simulations predict favorable binding to HDAC catalytic pockets, where the phenylnonanamide chain may occupy surface recognition regions [5].
  • Whole-Genome Sequencing of Resistant Mutants: Analogous to methodologies applied to Mycobacterium tuberculosis inhibitors, resistance-conferring mutations in target organisms can pinpoint direct targets or efflux mechanisms. For example, mutations in genes encoding metalloenzymes (e.g., mmpL3 for membrane transporters) or activator proteins would implicate specific pathways [4].
  • Biochemical Affinity Purification: Immobilizing N-hydroxy-9-oxo-9-phenylnonanamide on resin enables the isolation of interacting proteins from cell lysates. Mass spectrometry of bound fractions can reveal candidates like HDACs or aminopeptidases, validated through functional assays [5].

Table 1: Target Identification Techniques Applied to N-hydroxy-9-oxo-9-phenylnonanamide

MethodPrincipleOutput
Molecular DockingComputational prediction of binding affinity to metalloenzyme active sitesHDACs, arginase, or polyketide synthases
Resistance Mutant SequencingSelection of resistant clones; sequencing to identify mutationsTarget genes or efflux/activation mechanisms
Affinity ChromatographyCompound immobilization to capture cellular binding partnersDirect protein targets from proteomic analysis

Target Validation Strategies

Validation requires orthogonal evidence demonstrating that compound-induced phenotypic changes result from specific target modulation:

  • RNA Interference (RNAi) Studies: Parallel silencing of putative targets (e.g., HDAC1, HDAC6) in cellular models can mimic compound effects. A >70% reduction in target mRNA, coupled with phenocopying of cellular phenotypes (e.g., histone hyperacetylation, cell cycle arrest), supports target relevance [3].
  • Enzyme Inhibition Assays: Direct testing against recombinant human enzymes quantifies potency. For instance, hydroxamates typically inhibit HDACs with half-maximal inhibitory concentration values <10 μM. A lack of inhibition against unrelated metalloenzymes (e.g., arginase) confirms selectivity [5].
  • Cellular Thermal Shift Assays: Compound treatment stabilizes target proteins against heat denaturation. A rightward shift in the melting curve of HDACs upon exposure to N-hydroxy-9-oxo-9-phenylnonanamide would demonstrate direct engagement in live cells [2].

Reproducibility across models is critical. For example, consistent effects in primary human cells, cancer lines, and ex vivo disease models (e.g., patient-derived samples) strengthen target-disease linkage. Additionally, "rescue" experiments—where overexpression of the wild-type target reverses compound effects—provide mechanistic validation [2] [3].

Evidence for Specific Molecular Targets

Current data, though preliminary, support two potential target classes:

  • Histone Deacetylases (HDACs): The hydroxamate group chelates zinc in HDAC catalytic sites. Structural analogs (e.g., trifluoromethylketone-containing amino acids) inhibit HDAC8 with half-maximal inhibitory concentration values of ~1.5 μM, despite failing against arginase due to steric constraints. This highlights the role of active-site topology in determining selectivity for N-hydroxy-9-oxo-9-phenylnonanamide [5].
  • Membrane Transporters: Long alkyl chains in hydroxamate compounds (e.g., derivatives targeting Mycobacterium tuberculosis) inhibit transporters like MmpL3, involved in mycolic acid export. Mutations in mmpL3 confer resistance, suggesting a similar mechanism for this compound’s phenylnonanamide tail [4].

Table 2: Putative Targets and Supporting Evidence

Target ClassValidation EvidenceKey Assays
HDACs (Class I/II)Enzyme inhibition; thermal stabilization; RNAi phenocopyRecombinant enzyme half-maximal inhibitory concentration; CETSA; siRNA screening
Membrane TransportersResistance mutations in transporter genes; synergy with efflux pump inhibitorsWhole-genome sequencing; checkerboard assays

Challenges in Target De-risking

"De-risking" novel targets like those implicated for N-hydroxy-9-oxo-9-phenylnonanamide requires addressing:

  • Tool Compound Availability: Selective inhibitors/antibodies for putative targets (e.g., HDAC isoforms) are essential for comparative studies. Phage-derived nanobodies (single heavy chain variable regions) with nanomolar affinity and minimal endotoxin can validate target engagement in situ [2].
  • Biomarker Development: Pharmacodynamic markers (e.g., acetylated histone H3 levels for HDAC inhibition) must correlate with target modulation in accessible biosamples [3].
  • Species-Specific Validation: Human-induced pluripotent stem cell-derived models mitigate disparities from animal models, as species differences in metalloenzyme active sites can alter compound efficacy [2].

Mechanistic Insights from Structural Analogues

The compound’s ketone group and hydrophobic tail dictate target specificity:

  • Ketone as a Zinc-Binding Alternative: Unlike classical hydroxamates, ketones form gem-diol intermediates that mimic tetrahedral transition states in HDAC catalysis. This may enhance selectivity for less constricted active sites (e.g., HDAC6 vs. arginase) [5].
  • Phenylnonanamide Chain Effects: The phenyl group’s position influences membrane permeability or interactions with hydrophobic enzyme subsites. In polyketide synthases (e.g., Pks13), alkyl chains occupy substrate channels; similar binding may occur here [4].

Properties

Product Name

N-hydroxy-9-oxo-9-phenylnonanamide

IUPAC Name

N-hydroxy-9-oxo-9-phenylnonanamide

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

InChI

InChI=1S/C15H21NO3/c17-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(18)16-19/h4-6,9-10,19H,1-3,7-8,11-12H2,(H,16,18)

InChI Key

ZCJNQRRQDXSGEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.